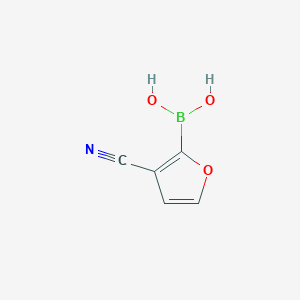

(3-氰基呋喃-2-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

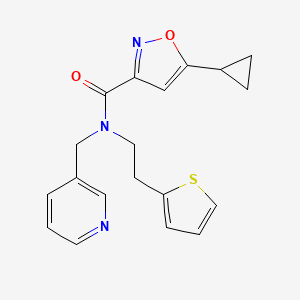

“(3-Cyanofuran-2-yl)boronic acid” is a chemical compound with the CAS Number: 1314881-06-5 . It is used for pharmaceutical testing .

Synthesis Analysis

Boronic acids and their derivatives are synthesized using various strategies. One common method involves the addition of organometallic reagents to boranes . Another strategy involves the reaction of triarylboranes with a ligand . The synthesis of borinic acids, a subclass of organoborane compounds, has seen recent advances .Molecular Structure Analysis

The InChI code for “(3-Cyanofuran-2-yl)boronic acid” is1S/C5H4BNO3/c7-3-4-1-2-10-5 (4)6 (8)9/h1-2,8-9H . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

Boronic acids, including “(3-Cyanofuran-2-yl)boronic acid”, are known for their utility in various chemical reactions. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Boronic acids can accelerate normally sluggish Schiff base condensations of α-effect nucleophiles by five orders of magnitude .Physical And Chemical Properties Analysis

The molecular weight of “(3-Cyanofuran-2-yl)boronic acid” is 136.9 . It is a powder that should be stored at a temperature of 4 degrees Celsius .科学研究应用

催化和有机反应

硼酸,包括变种如(3-氰基呋喃-2-基)硼酸,在催化和有机反应中发挥着重要作用。Hashimoto,Gálvez和Maruoka(2015年,2016年)强调了硼酸在对映选择性Aza-Michael加成中的应用,这是有机化学中的重要反应。这种催化导致了密度功能化的环己烷,展示了硼酸在化学合成中的多功能性(Hashimoto, Gálvez, & Maruoka, 2015) (Hashimoto, Gálvez, & Maruoka, 2016)。

传感应用

Lacina,Skládal和James(2014年)讨论了硼酸在传感中的应用,强调了它们与二醇和氟化物或氰化物等路易斯碱的相互作用。这些相互作用对各种均相测定和异质检测应用至关重要,包括生物标记和治疗方法的开发(Lacina, Skládal, & James, 2014)。

生物医学应用

Cambre和Sumerlin(2011年)探讨了含硼酸的聚合物在生物医学应用中的使用。这些应用包括治疗HIV、肥胖、糖尿病和癌症等疾病。这些聚合物的独特反应性和溶解性展示了它们在各种生物医学背景下的潜力(Cambre & Sumerlin, 2011)。

药物开发

Yang,Gao和Wang(2003年)回顾了硼酸化合物在药物开发中的应用。由于其独特的结构特征,它们已被开发为强效酶抑制剂和用于癌症治疗等应用(Yang, Gao, & Wang, 2003)。

光诱导硼化

Mfuh,Schneider,Cruces和Larionov(2017年)描述了一种无金属和添加剂的卤代芳烃硼化方法,包括合成(3-氰基呋喃-2-基)硼酸等硼酸。这种方法因其简单性和避免有毒金属催化剂而显著,有益于合成有机化学和材料科学应用(Mfuh et al., 2017)。

作用机制

Target of Action

The primary target of (3-Cyanofuran-2-yl)boronic acid is hydrogen peroxide (H2O2) present in cancer cells . The compound is characterized by the presence of an aryl boronic acid moiety that can detect H2O2 .

Mode of Action

(3-Cyanofuran-2-yl)boronic acid interacts with its target through a process known as oxidation . The H2O2-mediated oxidation of boronic acids under physiological conditions affords the active complex for Photodynamic Therapy (PDT) application . This results in the production of reactive oxygen species (ROS) and a quinone methide (QM) as a by-product . The QM can scavenge glutathione (GSH), compromising one of the most powerful cellular defenses against the ROS produced by PDT treatments .

Biochemical Pathways

The compound affects the Suzuki–Miyaura (SM) cross-coupling pathway . This pathway involves the formation of carbon-carbon bonds, which is a crucial process in organic synthesis . The compound’s interaction with this pathway is primarily through transmetalation, a process where organoboron compounds are transferred from boron to palladium .

Pharmacokinetics

It’s known that boronic acids are only marginally stable in water, which could influence their bioavailability .

Result of Action

The molecular and cellular effects of (3-Cyanofuran-2-yl)boronic acid’s action are primarily related to its role in Photodynamic Therapy (PDT) . The compound’s interaction with H2O2 leads to the generation of ROS, which induce oxidative stress and apoptosis in cells, thereby destroying diseased tissues .

Action Environment

The action, efficacy, and stability of (3-Cyanofuran-2-yl)boronic acid can be influenced by various environmental factors. For instance, the compound’s success in the SM cross-coupling reaction is attributed to its stability and the mild and functional group tolerant reaction conditions . Additionally, the compound’s sensitivity to hydrolysis could be affected by the pH of the environment .

安全和危害

未来方向

Boronic acids, including “(3-Cyanofuran-2-yl)boronic acid”, are increasingly being used in diverse areas of research. They are used in various sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of boronic acids lies in these areas and more, as researchers continue to explore their potential.

属性

IUPAC Name |

(3-cyanofuran-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BNO3/c7-3-4-1-2-10-5(4)6(8)9/h1-2,8-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGELIKBZOORDRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CO1)C#N)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Cyanofuran-2-yl)boronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Ethyl-N-[2-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2474115.png)

![[2-(3-Chloro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2474119.png)

![1-benzyl-3-[(4-chlorophenyl)sulfanyl]-1H-pyrrole-2,5-dione](/img/structure/B2474121.png)

![2-Amino-6,7-dihydro-6,6-dimethylthiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B2474122.png)

![N-(1-cyanobutyl)-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2474127.png)

![methyl 2-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2474128.png)

![4-(2-Methyl-1,3-oxazol-4-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2474131.png)

![2,6-difluoro-N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2474136.png)